molecular formula C20H22FN3O2S B2971360 (E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide CAS No. 1235689-15-2

(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide

Cat. No.: B2971360
CAS No.: 1235689-15-2
M. Wt: 387.47
InChI Key: MSWARSQIBVTTKD-BQYQJAHWSA-N
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Description

(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a fluorophenyl group, a thiophene ring, and an acrylamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the acrylamide moiety: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling of the fluorophenyl group: The final step involves coupling the fluorophenyl group to the piperidine-acrylamide intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)piperidine-1-carboxamide: Lacks the acrylamide and thiophene moieties.

    N-(4-chlorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide: Chlorine substituent instead of fluorine.

    N-(4-fluorophenyl)-4-(acrylamido)methyl)piperidine-1-carboxamide: Lacks the thiophene ring.

Uniqueness

(E)-N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide is unique due to the presence of both the thiophene ring and the acrylamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c21-16-3-5-17(6-4-16)23-20(26)24-11-9-15(10-12-24)14-22-19(25)8-7-18-2-1-13-27-18/h1-8,13,15H,9-12,14H2,(H,22,25)(H,23,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWARSQIBVTTKD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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